2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE
Overview
Description
2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-methylphenoxy group and a 4-methylpiperazino group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE typically involves the following steps:
Formation of the 2-methylphenoxy intermediate: This can be achieved by reacting 2-methylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-methylphenyl chloride.
Nucleophilic substitution: The 2-methylphenyl chloride is then reacted with a suitable nucleophile, such as sodium butanone, to form the 2-methylphenoxybutanone intermediate.
Piperazine coupling: The final step involves the coupling of the 2-methylphenoxybutanone intermediate with 4-methylpiperazine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine or phenoxy derivatives.
Scientific Research Applications
2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE
- (4-chloro-2-methylphenoxy)acetic acid
Uniqueness
2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE is unique due to its specific structural features, such as the presence of both a 2-methylphenoxy group and a 4-methylpiperazino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-14(20-15-8-6-5-7-13(15)2)16(19)18-11-9-17(3)10-12-18/h5-8,14H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXIQQAXDJQTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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